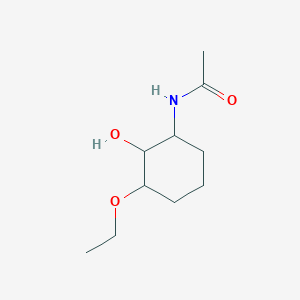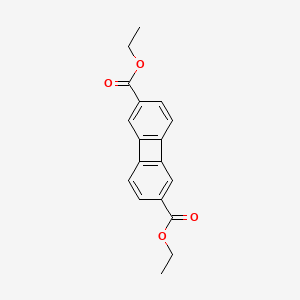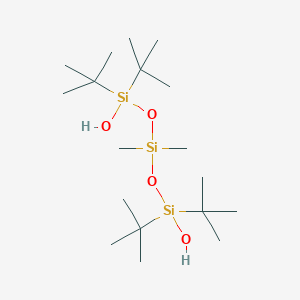
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol is a unique organosilicon compound characterized by its bulky tert-butyl groups and siloxane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol typically involves the reaction of tert-butyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
化学反应分析
Types of Reactions
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can yield silane or siloxane products.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes, depending on the reaction conditions and reagents used.
科学研究应用
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Medicine: Investigated for its role in creating novel therapeutic agents and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism by which 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions. The siloxane backbone allows for flexibility and stability, making it suitable for diverse applications.
相似化合物的比较
Similar Compounds
3,3’,5,5’-Tetra-tert-butyldiphenoquinone: Known for its oxidative properties and used in similar applications.
5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol: Utilized as a chiral ligand in catalysis.
tert-Butylbenzene: A simpler compound with tert-butyl groups, used in various chemical syntheses.
Uniqueness
1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol stands out due to its unique combination of tert-butyl groups and siloxane backbone, providing a balance of steric hindrance and flexibility. This makes it particularly valuable in applications requiring both stability and reactivity.
属性
CAS 编号 |
92810-36-1 |
|---|---|
分子式 |
C18H44O4Si3 |
分子量 |
408.8 g/mol |
IUPAC 名称 |
ditert-butyl-[[ditert-butyl(hydroxy)silyl]oxy-dimethylsilyl]oxy-hydroxysilane |
InChI |
InChI=1S/C18H44O4Si3/c1-15(2,3)24(19,16(4,5)6)21-23(13,14)22-25(20,17(7,8)9)18(10,11)12/h19-20H,1-14H3 |
InChI 键 |
IQVUSEFABGYLLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C)(C)O[Si](C(C)(C)C)(C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
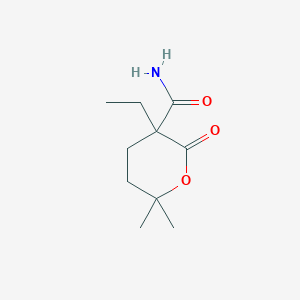
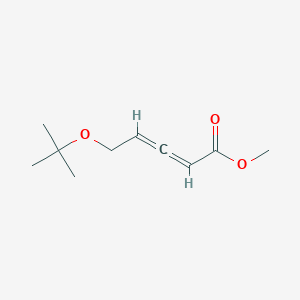
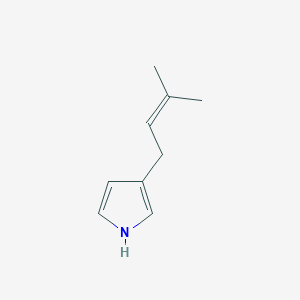
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)


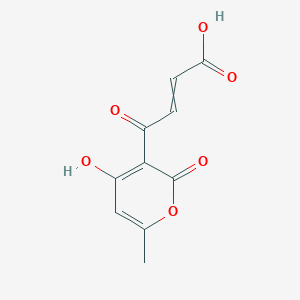
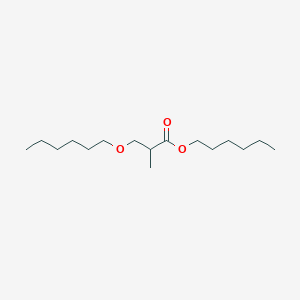
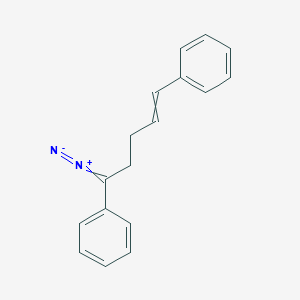
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
